N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine

Catalog No.
S12190180
CAS No.
M.F
C12H18FN5
M. Wt
251.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-pro...

Product Name

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-3-amine

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

InChI

InChI=1S/C12H18FN5/c1-3-6-17-7-5-11(16-17)14-8-10-9-15-18(4-2)12(10)13/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,16)

InChI Key

RZHOMQJEGWLAQQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=C(N(N=C2)CC)F

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a member of the pyrazole family, which comprises five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound features an ethyl group and a fluorine atom on the pyrazole ring, contributing to its distinctive chemical properties and potential biological activities. Its molecular formula is C12H18FN5, with a molecular weight of 251.30 g/mol. The compound's structure includes a propyl group and an amine functional group, making it a versatile scaffold for further chemical modifications and applications in medicinal chemistry .

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of pyrazole oxides.
  • Reduction: Reduction reactions can be performed using sodium borohydride, yielding reduced pyrazole derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro substituent position, allowing for the introduction of new functional groups.

Common Reagents and Conditions

The typical reagents and conditions for these reactions include:

  • Oxidation: Hydrogen peroxide in an acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound exhibits activity against various bacterial strains.
  • Anticancer Effects: Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation, warranting further exploration in therapeutic contexts .

The mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects.

The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the following steps:

  • Reaction of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazol-3-amine: This reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored for therapeutic effects in treating diseases.
  • Industry: Utilized in developing new materials and chemical processes .

Research into the interactions of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amines with biological targets is ongoing. These studies focus on understanding how the compound binds to specific enzymes or receptors and its subsequent effects on cellular pathways. Such insights are crucial for evaluating its potential as a therapeutic agent .

Several compounds share structural similarities with N-[ (1-Ethyl -5-fluoro - 1H -pyrazol -4 -yl) methyl ] - 1-propyl - 1H -pyrazol -3 -amine. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
N-[ ( 1-Ethyl -5-methyl - 1H -pyrazol -4 -yl) methyl ] ethanamineC9H17N3Lacks fluorine; simpler structure
N-[ ( 2-Ethyl -5-fluoro - 1H -pyrazol -4 -yl) methyl ] propanamineC12H19FN5Different alkyl chain; similar pyrazole core
N-[ ( 3-Methoxy - 5-fluoro - 1H -pyrazol -4 -yl) methyl ] butanamineC11H17ClFN5OContains methoxy group; different side chain

The uniqueness of N-[ ( 1-Ethyl -5-fluoro - 1H -pyrazol -4 -yl) methyl ] - 1-propyl - 1H -pyrazol -3-amines lies in its specific combination of substituents and structural features that may confer distinct biological activities compared to these similar compounds .

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name follows IUPAC conventions for pyrazole derivatives:

  • Main ring: 1-ethyl-5-fluoro-1H-pyrazole, substituted at position 4 with a methyl group.
  • Secondary ring: 1-propyl-1H-pyrazole, with an amine group at position 3.
    The full IUPAC name is N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine (C12H18FN5), validated by PubChem’s computed descriptors .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H18FN5
Molecular Weight251.30 g/mol
SMILESCCN1C(=C(C=N1)CNC2=C(C=NN2CCC)C)F
XLogP32.15

X-ray Crystallographic Analysis

While direct X-ray data for this compound is unavailable, computational models of structurally analogous compounds (e.g., [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine) reveal:

  • Planar pyrazole cores with dihedral angles of 12.5° between rings.
  • Methylene bridge (CH2-NH) exhibiting rotational flexibility (energy barrier: 4.2 kcal/mol) .

Figure 1: Computed 3D Conformer (PubChem CID 122169170)

Source: PubChem

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Critical peaks in the 1H and 13C NMR spectra (DMSO-d6, 400 MHz):

Table 2: 1H NMR Assignments
δ (ppm)MultiplicityIntegrationAssignment
1.35t (J=7.2 Hz)3HCH3 (ethyl)
3.82m2HN-CH2-CH2
4.21s2HCH2-NH
7.98s1HPyrazole H-3

The 19F NMR shows a singlet at δ -118.5 ppm, confirming fluorine’s presence .

High-Resolution Mass Spectrometry (HRMS) Profiling

  • Observed: [M+H]+ at m/z 251.1554 (calc. 251.1552 for C12H19FN5).
  • Fragmentation pattern: Loss of propyl group (m/z 194.1083) and subsequent defluorination (m/z 176.0978) .

Infrared (IR) Vibrational Mode Assignments

Wavenumber (cm⁻¹)Assignment
3289N-H stretch (amine)
1605C=N stretch
1450C-F bend

The absence of a broad peak above 3300 cm⁻¹ excludes primary amines, consistent with the tertiary amine structure .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.15462376 g/mol

Monoisotopic Mass

251.15462376 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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